molecular formula C10H9ClF3NO B13046425 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone

Cat. No.: B13046425
M. Wt: 251.63 g/mol
InChI Key: DQUUHVUYUDHJBK-UHFFFAOYSA-N
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Description

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone is an organic compound with the molecular formula C10H9ClF3NO It is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the acetone moiety can be reduced to form alcohol derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted phenyl derivatives (from substitution).

Scientific Research Applications

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and trifluoromethyl groups contribute to its lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]acetone
  • 1-Amino-1-[3-chloro-4-(difluoromethyl)phenyl]acetone
  • 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanol

Uniqueness

1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

DQUUHVUYUDHJBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N

Origin of Product

United States

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